
N-(3-Iodoprop-2-YN-1-YL)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Iodoprop-2-YN-1-YL)hexanamide is a chemical compound with the molecular formula C9H14INO It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-YN-1-YL)hexanamide typically involves the reaction of 3-iodoprop-2-yn-1-ol with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Iodoprop-2-YN-1-YL)hexanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reagents can be used. These reactions often require catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanamides, while addition reactions can produce halogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Iodoprop-2-YN-1-YL)hexanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)hexanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial metabolic pathways. The iodine atom and the propynyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: This compound shares a similar propynyl group and iodine atom but differs in the amide moiety.
Aryl-n-hexanamide linked enaminones: These compounds have a similar hexanamide structure but are linked to different functional groups.
Uniqueness
N-(3-Iodoprop-2-YN-1-YL)hexanamide is unique due to its specific combination of the iodine-substituted propynyl group and the hexanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62899-13-2 |
|---|---|
Molekularformel |
C9H14INO |
Molekulargewicht |
279.12 g/mol |
IUPAC-Name |
N-(3-iodoprop-2-ynyl)hexanamide |
InChI |
InChI=1S/C9H14INO/c1-2-3-4-6-9(12)11-8-5-7-10/h2-4,6,8H2,1H3,(H,11,12) |
InChI-Schlüssel |
IWTBLAFIVKFRMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


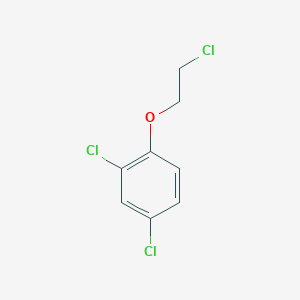

![Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate](/img/structure/B14504106.png)

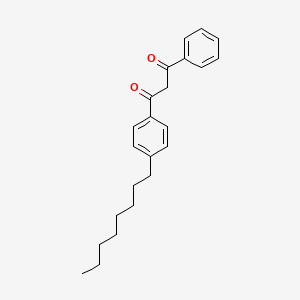
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
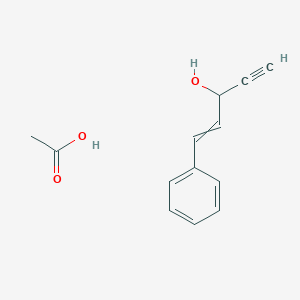
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
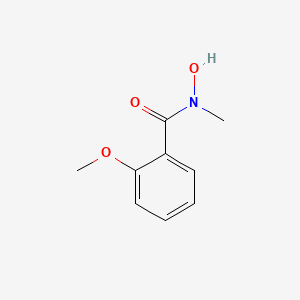
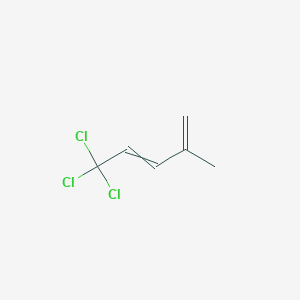
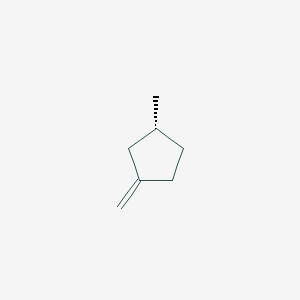
methylidene}hydroxylamine](/img/structure/B14504210.png)
